Product packaging for 4-(2-Propynyloxy)aniline(Cat. No.:CAS No. 26557-78-8)

4-(2-Propynyloxy)aniline

Cat. No.: B1590583
CAS No.: 26557-78-8
M. Wt: 147.17 g/mol
InChI Key: FPLSLCJCSKFAMA-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Aryl Propargyl Ethers

Aryl propargyl ethers are a class of organic compounds characterized by an aromatic ring linked to a propargyl group (a three-carbon chain with a carbon-carbon triple bond) through an ether linkage. researcher.lifeacs.org These compounds are recognized for their utility as intermediates in organic synthesis. researcher.life The presence of the propargyl group provides a reactive handle for a variety of chemical transformations.

The synthesis of aryl propargyl ethers, including 4-(2-Propynyloxy)aniline, is often achieved through the Williamson ether synthesis. This method typically involves the reaction of a phenol (B47542) with propargyl bromide in the presence of a base. acs.orgprepchem.com

Aryl propargyl ethers are precursors to a wide range of heterocyclic compounds, such as benzofurans and chromenes, which are prevalent in biologically active molecules and natural products. researcher.lifersc.org The intramolecular cyclization of aryl propargyl ethers is a key strategy for constructing these important structural motifs. researcher.life

Strategic Importance of Aniline (B41778) Derivatives in Contemporary Chemical Synthesis

Aniline and its derivatives are fundamental building blocks in modern organic chemistry. wikipedia.orgsci-hub.se The amino group attached to the aromatic ring can be readily modified, making anilines versatile starting materials for a vast array of chemical products. wikipedia.org

Aniline derivatives are crucial intermediates in the production of:

Polymers: A significant portion of aniline is used to produce precursors for polyurethanes. wikipedia.org

Pharmaceuticals: Many drugs contain an aniline or a related substructure. For example, paracetamol (acetaminophen) is synthesized from an aniline derivative. wikipedia.orgsci-hub.se

Dyes and Pigments: The dye industry heavily relies on aniline derivatives, with indigo (B80030) being a prominent example. wikipedia.org

Agrochemicals: Aniline derivatives are used in the formulation of herbicides and other crop protection agents. chemimpex.comsci-hub.se

Rubber Processing Chemicals: Derivatives such as phenylenediamines and diphenylamine (B1679370) act as antioxidants in rubber. wikipedia.org

The amino group in aniline can undergo diazotization, a reaction that converts it into a diazonium salt. wikipedia.org These salts are highly versatile intermediates that can be transformed into a wide range of functional groups through reactions like the Sandmeyer reaction. wikipedia.org

Overview of the Multifaceted Reactivity of this compound

The chemical behavior of this compound is dictated by the presence of three key functional components: the aniline moiety, the aryl propargyl ether system, and the terminal alkyne. This combination allows for a diverse range of chemical transformations. chemimpex.comcymitquimica.com

The aniline portion of the molecule allows for reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization. The amino group also influences the reactivity of the aromatic ring in electrophilic substitution reactions.

The aryl propargyl ether framework can undergo intramolecular cyclization reactions to form heterocyclic systems. researcher.lifersc.org

The terminal alkyne is arguably the most versatile functional group in this compound. It can participate in a variety of reactions, including:

Click Chemistry: The Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole is a cornerstone of click chemistry. chemie-brunschwig.ch This reaction is known for its high efficiency, mild reaction conditions, and broad applicability in fields like drug discovery and materials science. chemie-brunschwig.ch this compound is a valuable building block for synthesizing triazole-containing compounds via this methodology. chemie-brunschwig.ch

Coupling Reactions: The terminal alkyne can participate in various metal-catalyzed coupling reactions, such as the Sonogashira coupling, which forms carbon-carbon bonds. chemimpex.com

Addition Reactions: The triple bond can undergo addition reactions with various reagents.

Cyclization Reactions: The alkyne can be involved in various cyclization strategies to form carbocyclic and heterocyclic structures.

This multifaceted reactivity makes this compound a valuable tool for synthetic chemists, enabling the construction of complex molecular architectures and functional materials. chemimpex.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 26557-78-8 chemimpex.comcymitquimica.comvwr.com
Molecular Formula C₉H₉NO chemimpex.comcymitquimica.comvwr.com
Molecular Weight 147.18 g/mol chemimpex.comcymitquimica.com
Appearance Yellow to brown solid chemimpex.com
Melting Point 52 - 56 °C chemimpex.com
Boiling Point 95 °C / 10 mmHg chemimpex.com

| Purity | ≥ 98% (GC) | chemimpex.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
4-Aminophenyl propargyl ether
4-chloroaniline
Acetaminophen
Amidorone
Aniline
Balsaminone
Benzbromarone
benzenediazonium tetrafluoroborate
benzeneazophenol
Boletopsin
bromotrimethylsilane
citalopram
darifenacin
darunavir
Diphenylamine
dronedarone
galantamine
Indigo
Paracetamol
Phenylenediamine
Propargyl bromide
Rhodomyrtoxin B
saprisartan

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1590583 4-(2-Propynyloxy)aniline CAS No. 26557-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-ynoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLSLCJCSKFAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506271
Record name 4-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26557-78-8
Record name 4-[(Prop-2-yn-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-yn-1-yloxy)aniline
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Synthetic Methodologies and Reaction Pathways Involving 4 2 Propynyloxy Aniline

Established Synthetic Routes for 4-(2-Propynyloxy)aniline

The primary method for synthesizing this compound involves the propargylation of a substituted precursor, a reaction that can be optimized to achieve high yields and selectivity.

Propargylation Reactions of Substituted Anilines and Phenols

The most common and direct synthesis of this compound is achieved through the Williamson ether synthesis, by reacting 4-aminophenol (B1666318) with propargyl bromide. plos.orgnih.gov This reaction is typically carried out in the presence of a base in a suitable solvent. The base deprotonates the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction. nih.gov

Similarly, other substituted phenols and anilines can undergo propargylation to yield a variety of (prop-2-ynyloxy)benzene derivatives. plos.orgnih.gov The nature of the substituents on the aromatic ring can influence the reaction's efficiency. Electron-withdrawing groups can enhance the acidity of the phenolic proton, facilitating the formation of the phenoxide ion and thus favoring the reaction. plos.orgnih.gov Conversely, electron-donating groups may decrease the reactivity. plos.orgnih.gov Studies have shown that phenol (B47542) derivatives generally provide better yields compared to aniline (B41778) derivatives under similar conditions. plos.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

The yield and selectivity of the propargylation reaction to form this compound are highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. A study on the synthesis of (prop-2-ynyloxy)benzene derivatives demonstrated that the combination of potassium carbonate (K₂CO₃) as the base and acetone (B3395972) as the solvent provides a convenient and high-yielding method. plos.orgnih.gov

Initial attempts to synthesize this compound by stirring 4-aminophenol with propargyl bromide and K₂CO₃ in DMF at room temperature, followed by reflux, were unsuccessful. plos.org However, switching the solvent to dry acetone and increasing the amount of K₂CO₃ resulted in a 76% yield of the desired product. plos.org Aprotic polar solvents like acetone are known to favor SN2 reactions, providing good solvation for the reactants. plos.orgnih.gov

The table below summarizes the optimization of reaction conditions for the synthesis of a related compound, highlighting the importance of solvent and base selection.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2)DMFRT then Reflux16 then 480
2K₂CO₃ (4)AcetoneReflux876
Data derived from a study on the synthesis of (prop-2-ynyloxy)benzene derivatives, illustrating the impact of reaction parameters on product yield. plos.org

Functionalization and Derivatization Strategies

The dual functionality of this compound allows for a wide range of chemical modifications, making it a valuable scaffold in the synthesis of more complex molecules. The terminal alkyne and the aromatic amine can be targeted with high selectivity, often under orthogonal conditions.

Reactivity of the Terminal Alkyne Moiety in Post-Synthetic Modifications

The terminal alkyne group in this compound is a highly versatile functional handle for a variety of chemical transformations. chemimpex.com One of the most prominent reactions is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemie-brunschwig.chd-nb.info This reaction allows for the efficient and highly selective formation of 1,2,3-triazole rings by reacting the alkyne with an azide (B81097). chemie-brunschwig.chd-nb.info This methodology is widely used to link different molecular fragments and to construct large compound libraries. chemie-brunschwig.ch

The terminal alkyne can also be deprotonated with a strong base to form a nucleophilic acetylide anion. libretexts.org This anion can then participate in various carbon-carbon bond-forming reactions, such as nucleophilic substitution with alkyl halides or addition to carbonyl compounds like aldehydes and ketones. libretexts.org These reactions are fundamental in extending the carbon framework of the molecule. Additionally, the alkyne can undergo electrophilic cyclization reactions. For instance, treatment with iodine can lead to the formation of iodinated quinoline (B57606) derivatives. orgsyn.org

Chemical Transformations Involving the Aromatic Amine Functionality

The aromatic amine group of this compound offers another site for diverse chemical modifications. The nitrogen atom can act as a nucleophile and can be alkylated or acylated. For example, reductive amination provides a route to N-alkylated derivatives. nih.gov Aromatic amines can also be transformed into diazonium salts, which are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring. d-nb.info

Furthermore, the amine group can direct electrophilic substitution reactions on the aromatic ring, primarily at the ortho positions. The amine functionality can also be involved in the formation of heterocyclic structures. For instance, it can react with appropriate precursors to form quinolines or other fused ring systems. rsc.org

Exploitation of Orthogonal Reactivity in Complex Molecular Architectures

The presence of both an alkyne and an amine group, which can be reacted under different conditions, allows for the stepwise and selective functionalization of this compound. This orthogonal reactivity is highly valuable in the synthesis of complex molecules where precise control over the introduction of different functionalities is crucial.

Applications in Advanced Materials Science

Development of Functionalized Polymers and Macromolecular Systems

The synthesis of functionalized polymers and complex macromolecular structures is a significant area where 4-(2-Propynyloxy)aniline demonstrates considerable versatility. chemimpex.com The compound serves as a monomer or a key intermediate in the construction of specialty polymers. chemimpex.comambeed.com Its ability to participate in various polymerization and coupling reactions allows for the formation of intricate molecular architectures. chemimpex.com

The dual functionality of this compound allows for its incorporation into polymeric structures through several strategic approaches. The aniline (B41778) moiety can undergo oxidative polymerization to form a polyaniline-like backbone, a well-known class of conducting polymers. physicsjournal.intubitak.gov.tr In this configuration, the propynyloxy (B15346420) group is presented as a pendent side chain, available for subsequent chemical modification.

Alternatively, the terminal alkyne group is highly effective for participating in "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ambeed.com This powerful and efficient reaction enables the covalent attachment of this compound as a side chain onto a pre-existing polymer backbone that has been functionalized with azide (B81097) groups. acs.org This post-polymerization modification strategy is a versatile method for introducing the specific properties of the aniline group into a wide range of polymer systems. acs.orgrsc.org

This approach has been explored in the context of Covalent Organic Frameworks (COFs), where aldehyde building blocks containing propynyloxy groups are used to construct porous crystalline polymers. rsc.orgrsc.org The alkyne moieties within the framework are then available for post-synthetic modification, allowing for the precise engineering of the COF's internal surface and properties. rsc.orgrsc.org

The covalent incorporation of this compound into a polymer is a key strategy for fine-tuning the material's final properties. longdom.orgpolytives.com The choice of monomer and the introduction of specific functional groups are fundamental levers for modulating characteristics such as thermal stability, chemical resistance, solubility, and mechanical performance. longdom.orgmdpi.com

By incorporating this compound, material scientists can leverage the pendent propargyl group as a reactive handle. Through post-polymerization modifications like click chemistry, a diverse array of molecules can be attached, thereby tailoring the polymer's function. For instance, attaching hydrophilic or hydrophobic moieties can alter the polymer's behavior in aqueous or organic environments, respectively. This ability to customize properties is critical for developing high-performance materials for specialized applications. longdom.orgpolytives.com

Table 1: Potential Polymer Property Modifications via Side-Chain Functionalization of Incorporated this compound
Attached Functional Group (via Alkyne)Potential Impact on Polymer PropertyRationale
Poly(ethylene glycol) (PEG)Increased Hydrophilicity, BiocompatibilityPEG chains are well-known for their water solubility and ability to reduce non-specific protein adsorption.
Fluorinated Alkyl ChainsIncreased Hydrophobicity, OleophobicityThe low surface energy of fluorinated compounds repels water and oils.
Biomolecules (e.g., Biotin (B1667282), Peptides)Specific Biological RecognitionEnables the creation of biosensors or targeted drug delivery systems through specific molecular interactions.
Cross-linking Agents (e.g., Diazides)Enhanced Mechanical Strength, Thermal StabilityForms a cross-linked network, increasing the polymer's rigidity and resistance to heat and solvents. longdom.org

Integration of this compound into Polymer Backbones and Side Chains

Exploration in Electronic Materials and Sensor Technologies

The inherent electronic characteristics of the aniline group make this compound a compound of interest for the development of novel electronic materials and advanced sensor platforms. chemimpex.com

The aniline unit is the fundamental building block of polyaniline (PANI), one of the most studied conducting polymers due to its high conductivity, environmental stability, and straightforward synthesis. physicsjournal.iniarjset.com By incorporating this compound into polymer backbones, it is possible to synthesize materials with intrinsic electrical conductivity. iraj.in The conductivity in such polyaniline-based systems arises from the movement of charge carriers (polarons) along the conjugated π-electron system of the polymer chain, which can be formed through the oxidation of the aniline monomers. ntu.edu.tw

The conductivity of these polymers can be dramatically enhanced through a process known as doping, where the polymer is treated with protonic acids. tubitak.gov.triraj.in This process increases the number of charge carriers, leading to a significant rise in electrical conductivity. The ability to modulate conductivity through both synthesis and post-treatment makes these materials highly adaptable for various electronic applications. chemimpex.comiraj.in

Table 2: Illustrative Conductivity of Polyaniline Forms
Polyaniline FormTypical Conductivity (S/cm)Description
Emeraldine Base (Undoped)~10-10 to 10-5The neutral, unprotonated form of polyaniline, which is essentially an insulator. iraj.in
Emeraldine Salt (Doped)~100 to 103The protonated, conductive form of polyaniline, created by acid doping. iraj.in

The combination of electrical conductivity and chemical functionality makes polymers derived from this compound excellent candidates for creating novel sensor technologies. chemimpex.com Conducting polymers are highly sensitive to changes in their local environment, which can alter their conductivity and provide a measurable signal. physicsjournal.in

The key advantage of using this compound is the availability of the propargyl group for specific functionalization. mdpi.com Using click chemistry, specific recognition elements, such as antibodies, enzymes, or DNA aptamers, can be covalently attached to the polymer surface. This transforms a general conducting polymer film into a highly specific biosensor. mdpi.com When the target analyte binds to the recognition element, it can induce a change in the polymer's electronic properties, which is detected as a change in resistance or current, forming the basis of the sensor's response. mdpi.com This strategy allows for the rational design of sensitive and selective sensor platforms for applications in medical diagnostics, environmental monitoring, and industrial process control.

Table 3: Sensor Design Strategies Utilizing this compound-Based Polymers
Sensor TypeDesign PrincipleExample Application
Electrochemical BiosensorAn enzyme is immobilized on the polymer surface. The enzymatic reaction with the target analyte produces or consumes a species that changes the polymer's conductivity.Glucose sensing (immobilizing glucose oxidase).
ImmunosensorAntibodies specific to a target antigen are attached to the polymer. Binding of the antigen alters the electrical properties of the sensor.Detection of disease biomarkers.
Gas SensorThe polymer film directly interacts with gas molecules. Adsorption of the gas changes the polymer's charge carrier concentration and thus its conductivity.Ammonia or volatile organic compound (VOC) detection.
DNA SensorSingle-stranded DNA probes are attached to the polymer. Hybridization with the complementary target DNA strand causes a detectable electrical signal.Genetic screening or pathogen detection.

Role in Click Chemistry and Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The CuAAC reaction is a powerful tool for creating covalent connections between molecular building blocks. nih.govrsc.org This reaction's efficiency and specificity have led to its widespread use in organic synthesis, medicinal chemistry, and materials science. nih.govresearchgate.net

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide complex, which then reacts with an azide (B81097). beilstein-journals.orgacs.org While the precise structure of the catalytically active species has been a subject of study, it is understood that the reaction proceeds through a stepwise process that is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org The reaction is robust, tolerating a wide range of functional groups and pH conditions. beilstein-journals.org The use of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can accelerate the reaction and stabilize the copper(I) oxidation state, which is particularly important in aqueous environments for bioconjugation. nih.govbeilstein-journals.org

The CuAAC reaction's versatility is demonstrated by its application in a wide array of chemical and biological systems. nih.govbeilstein-journals.org It has been employed in the synthesis of functionalized polymers, the development of pharmaceuticals, and the modification of biomolecules. chemimpex.comresearchgate.net The ability to perform this reaction in aqueous conditions has made it invaluable for bioconjugation, allowing for the specific labeling of proteins and other biological macromolecules. nih.govresearchgate.netmdpi.com

Mechanistic Investigations of 4-(2-Propynyloxy)aniline Participation in CuAAC

Applications in Macromolecular Assembly and Network Formation

The principles of click chemistry, particularly the CuAAC reaction involving alkyne-functionalized molecules like this compound, are instrumental in the construction of complex macromolecular architectures.

A notable application is the creation of synchronized interpenetrating polymer networks (sIPNs). alfa-chemistry.com These networks consist of two or more cross-linked polymers where at least one is synthesized in the presence of the others, leading to a stable, intertwined structure. cyu.fr A strategy has been developed to fabricate sIPNs by concurrently carrying out CuAAC and atom transfer radical polymerization (ATRP). alfa-chemistry.com This approach has been used to create hydrogels with high swelling ratios and favorable mechanical properties, showing potential for biomedical applications. alfa-chemistry.com

This compound and similar alkyne-containing molecules serve as key components in the synthesis of star polymers and other branched macromolecules. numberanalytics.com Star polymers, which consist of multiple polymer "arms" radiating from a central core, exhibit unique properties such as lower viscosity and higher solubility compared to their linear counterparts. numberanalytics.com The "arm-first" method, where pre-synthesized polymer arms are attached to a multifunctional core, often utilizes click chemistry for efficient coupling. numberanalytics.commdpi.com For instance, azide-terminated polymer arms can be "clicked" onto a core molecule functionalized with multiple alkyne groups, derived from or analogous to this compound, to form well-defined star polymers. alfa-chemistry.comnumberanalytics.com This method allows for the creation of complex structures, including miktoarm star polymers with chemically distinct arms. mdpi.comillinois.edu

Fabrication of Synchronized Interpenetrating Polymer Networks (sIPNs)

Expanding the Utility in Bioconjugation and Bioorthogonal Chemistry

The concept of bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. mdpi.comnih.gov The CuAAC reaction has been a foundational tool in this field. mdpi.com However, the potential toxicity of the copper catalyst has prompted the development of copper-free click chemistry, such as strain-promoted alkyne-azide cycloaddition (SPAAC). mdpi.com Despite this, the efficiency and versatility of CuAAC ensure its continued relevance. It is widely used for labeling biomolecules such as proteins, glycans, and nucleic acids to study their function and localization within cells. researchgate.netmdpi.com The ability to attach probes, like fluorescent dyes or biotin (B1667282) tags, to biomolecules with high specificity is a key advantage of this approach. researchgate.net

Interactive Data Table: Chemical Compounds

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )
This compound4-(Propargyloxy)aniline; 4-Aminophenyl Propargyl EtherC9H9NO147.18
Tetrakis(2-propynyloxymethyl)methane1,3-bis(prop-2-ynoxy)-2,2-bis(prop-2-ynoxymethyl)propaneC17H20O4288.34
2,4-Dimethylaniline2,4-xylidineC8H11NNot specified in provided text
4-(Propan-2-yloxy)aniline4-IsopropoxyanilineC9H13NO151.209

Interactive Data Table: Polymer Architectures

Polymer ArchitectureDescriptionSynthesis Method Involving Alkyne Functionality
Synchronized Interpenetrating Polymer Networks (sIPNs)Two or more polymer networks that are synthesized concurrently and are physically intertwined.Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed simultaneously with another polymerization method like Atom Transfer Radical Polymerization (ATRP).
Star PolymersMacromolecules with multiple linear polymer chains ("arms") radiating from a central core.Azide-terminated polymer arms are attached to a multifunctional alkyne core via CuAAC.
Miktoarm Star PolymersStar polymers with chemically different arms.Sequential or convergent "click" reactions to attach different azide-terminated polymer arms to a central alkyne core.

Medicinal Chemistry and Biological Activity Investigations

Utilization as a Key Intermediate in Pharmaceutical Development

In the realm of pharmaceutical sciences, 4-(2-Propynyloxy)aniline serves as a crucial intermediate in the synthesis of a variety of drug candidates. chemimpex.com Its bifunctional nature allows it to participate in a wide range of chemical reactions, enabling the construction of diverse molecular architectures.

Research has specifically highlighted the use of this compound as a key intermediate in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The treatment of such conditions, which include Alzheimer's disease and Parkinson's disease, is a significant challenge, partly due to the difficulty of getting therapeutic agents across the blood-brain barrier. mdpi.comnih.gov The development of novel molecules is critical, and this compound serves as a valuable precursor in this effort. chemimpex.com The therapeutic strategy for many neurological diseases involves targeting key enzymes like acetylcholinesterase, monoamine oxidase, and various kinases. mdpi.com The structural framework provided by this compound is amenable to modification to create inhibitors for these specific enzymatic targets, potentially leading to more effective treatments. chemimpex.commdpi.com Gene therapy is also an emerging field for these disorders, highlighting the continuous need for new small molecules that can modulate biological pathways. scienceopen.comfrontiersin.org

The molecular structure of this compound makes it an excellent scaffold for the rational design of new drugs. chemimpex.combohrium.com The terminal alkyne of the propargyl group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which allows for the efficient and specific joining of molecular fragments. This ability to form complex structures makes it an invaluable tool for medicinal chemists designing compounds with tailored properties to interact with specific biological targets. chemimpex.com The aniline (B41778) portion of the molecule also offers a site for further functionalization. This dual reactivity allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR), a cornerstone of modern drug discovery. bohrium.com

Precursor Synthesis for Therapeutics Targeting Neurological Disorders

Evaluation of Biological Efficacy and Structure-Activity Relationships (SAR)

While this compound is primarily a building block, its derivatives have been the subject of extensive biological evaluation. These studies aim to understand how structural modifications influence efficacy against various diseases.

The search for new antimicrobial and antiviral agents is driven by the rise of drug-resistant pathogens. biomedpharmajournal.orgnih.gov Natural and synthetic compounds, including those derived from heterocyclic scaffolds, are a major focus of this research. nih.govfrontiersin.org Derivatives incorporating frameworks like pyrimidine (B1678525) and pyridine (B92270), which can be synthesized using aniline precursors, have shown a wide range of pharmacological activities, including antimicrobial and antiviral effects. researchgate.net For example, various heterocyclic compounds have been tested against bacterial strains like Enterococcus faecalis and fungal species such as Candida albicans. frontiersin.org The strategy often involves creating hybrid molecules that combine different pharmacophores to enhance activity. researchgate.net While direct studies on the antimicrobial and antiviral activity of simple this compound derivatives are not extensively detailed in the provided sources, the broader class of aniline and alkyne-containing heterocycles it helps produce are of significant interest in this field. biomedpharmajournal.orgresearchgate.net

The indeno[1,2-b]indole (B1252910) scaffold, which can be synthesized using aniline derivatives, is recognized as an interesting framework for developing compounds with anticancer properties. nih.gov Similarly, other heterocyclic systems derived from aniline precursors have been evaluated for their potential as anticancer agents. biomolther.org Research has demonstrated that derivatives of related structures can exhibit antiproliferative activity against a range of cancer cell lines. nih.govbiomolther.org For instance, a prenyloxy-substituted indeno[1,2-b]indole derivative showed potent inhibition of protein kinase CK2, an attractive anticancer target, and displayed strong antiproliferative effects in A431, A549, and LNCaP cancer cells. nih.gov Another study on a synthetic aniline derivative, 4-isopropyl-2-(1-phenylethyl)aniline, reported dose-dependent suppression of proliferation in MDA-MB-231, HeLa, and C6 glioma cells. biomolther.org The cytotoxic effects of various hydroquinone-chalcone-pyrazoline hybrids have also been assessed against MCF-7 breast cancer and HT-29 colon cancer cells, demonstrating that combining different pharmacophores can lead to potent anticancer activity. mdpi.com

Derivative/Compound ClassCancer Cell LineActivity (IC50 / EC50)Source
Prenyloxy-substituted indeno[1,2-b]indoleA431 (Skin Carcinoma)8.4 ± 2.8 µM nih.gov
Prenyloxy-substituted indeno[1,2-b]indoleA549 (Lung Carcinoma)18.2 ± 6.0 µM nih.gov
Prenyloxy-substituted indeno[1,2-b]indoleLNCaP (Prostate Cancer)11.4 ± 6.8 µM nih.gov
4-Isopropyl-2-(1-phenylethyl)anilineMDA-MB-231 (Breast Cancer)145 µM biomolther.org
4-Isopropyl-2-(1-phenylethyl)anilineHeLa (Cervical Cancer)160 µM biomolther.org
4-Isopropyl-2-(1-phenylethyl)anilineC6 glioma (Brain Cancer)155 µM biomolther.org
Coumarin-proline sulfonamide derivativeMCF-7 (Breast Cancer)1.07 mM mdpi.com
Hydroquinone-chalcone-pyrazoline hybrid (CBHQ 5)HT-29 (Colon Carcinoma)18.6 µM (pIC50 4.73) mdpi.com
Hydroquinone-chalcone-pyrazoline hybrid (CBHQ 5)MCF-7 (Breast Adenocarcinoma)21.9 µM (pIC50 4.66) mdpi.com

Urease is an enzyme that plays a key role in the pathogenesis of infections by bacteria such as Helicobacter pylori. mdpi.comarchivesofmedicalscience.com Inhibition of this enzyme is a valid therapeutic strategy for treating gastritis, peptic ulcers, and other related disorders. mdpi.comarchivesofmedicalscience.com Flavonoids and other phenolic compounds, which can be synthesized using scaffolds derived from precursors like this compound, have been investigated as urease inhibitors. mdpi.comsemanticscholar.org For example, studies on chalcones, a class of flavonoids, have shown that these molecules can exhibit potent urease-inhibiting activity. semanticscholar.org One study found that 3-(3-hydroxyphenyl)-1-phenylpropenone inhibited urease with an IC50 value of 11.51 µM. semanticscholar.org Similarly, the antioxidant properties of various phenolic compounds are well-documented, with activity often assessed using DPPH and ABTS assays. iseki-food-ejournal.com The ability of these compounds to neutralize free radicals is a key aspect of their potential health benefits. iseki-food-ejournal.com

Compound Class/DerivativeBioactive PropertyKey Finding (IC50 or % Inhibition)Source
Chalcone derivative (3-(3-hydroxyphenyl)-1-phenylpropenone)Anti-ureaseIC50 = 11.51 ± 0.03 µM semanticscholar.org
5-Arylidene barbituric acid derivativesAnti-ureaseIC50 range = 8.43 to 10.91 µM researchgate.net
Honey samples (containing various phenolics)Anti-ureaseInhibition range = 7.64% to 63.80% iseki-food-ejournal.com
Alpinetin (a flavonoid)Anti-ureaseDocking score of –5.097 kcal/mol (in silico) archivesofmedicalscience.com
Honey samples (containing various phenolics)Antioxidant (DPPH)35.64 to 573.06 mg AAE/100 g iseki-food-ejournal.com
Honey samples (containing various phenolics)Antioxidant (ABTS)44.68 to 441.56 mg AAE/100 g iseki-food-ejournal.com

Investigation of Anticancer Activities

Design and Synthesis of Bioactive Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a variety of bioactive derivatives. The presence of the terminal alkyne (propargyl group) and the primary aromatic amine provides two reactive sites for chemical modification, making it a valuable starting material in medicinal chemistry. A common synthetic strategy involves the reaction of substituted aniline derivatives with other molecules to create more complex structures with potential therapeutic applications.

One established method involves the reaction of various aniline derivatives with compounds like 5,12-(dimethyl)thioquinantrenediinium bis-chloride to produce tetracyclic quinobenzothiazine derivatives. nih.gov In this type of synthesis, the aniline precursor, which can be a substituted this compound, is reacted in an anhydrous pyridine solution. This process allows for the systematic introduction of different substituents onto the benzene (B151609) ring of the aniline, leading to a library of new compounds. nih.gov The resulting derivatives can then be evaluated for their biological activities. For instance, derivatives bearing propyl, allyl, propargyl, and benzyl (B1604629) groups have been successfully synthesized using this approach, demonstrating the flexibility of using diverse aniline precursors. nih.gov

Another powerful technique for creating bioactive derivatives from precursors containing a propargyl group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction efficiently and regioselectively joins the terminal alkyne of the propynyloxy (B15346420) group with an azide-functionalized molecule to form a stable 1,2,3-triazole ring. This triazole ring acts as a linker, connecting the 4-aminophenoxy core to another pharmacologically active scaffold, such as a quinoline (B57606) moiety. researchgate.net This methodology is widely used to generate novel hybrid molecules with potential antimicrobial or anticancer properties. researchgate.netnih.gov

Rational Design of Ligands and Enzyme Inhibitors

The rational design of drugs often begins with a "lead compound" or a scaffold that has some known biological activity. Anilino-based structures, such as anilinoquinazolines, are of significant interest as they have been identified as allosteric inhibitors of enzymes like fructose (B13574) 1,6-bisphosphatase. nih.gov Such findings establish these structures as valuable starting points for designing new enzyme inhibitors. nih.gov The this compound structure is particularly advantageous for rational design due to its propargyl group.

This terminal alkyne is a key functional handle for "click chemistry," which is a prime example of rational design. It allows for the straightforward and efficient synthesis of large libraries of compounds by linking the aniline scaffold to various other molecular fragments. researchgate.net Scientists can design a series of azide-containing molecules that target a specific biological pocket or interaction and then "click" them onto the this compound core. This approach was used to create a series of 1,2,3-triazole/quinoline hybrids designed as potential antifungal agents. researchgate.net

Furthermore, the aniline portion of the molecule can be used to build derivatives like 4-anilinoquinolines, which have been designed as potent agents that interfere with cellular machinery. nih.gov For example, a series of 4-anilinoquinoline derivatives were rationally designed and synthesized to act as tubulin depolymerization agents by binding to the colchicine (B1669291) site on tubulin, a critical protein for cell division. This makes them promising candidates for cancer therapy. nih.gov The design process often involves computational methods like molecular docking to predict how different derivatives will bind to the target protein, guiding the synthesis of the most promising candidates. nih.gov Covalent inhibitors, which form a permanent bond with their target enzyme, can also be designed, and their effectiveness is measured by parameters that account for the rate of enzyme inactivation. drughunter.com

Impact of Aromatic Substitutions on Biological Profiles

Modifying the substituents on the aromatic (aniline) ring of a bioactive molecule is a fundamental strategy in medicinal chemistry to fine-tune its potency, selectivity, and pharmacokinetic properties. The biological profile of derivatives from this compound can be significantly altered by introducing different chemical groups onto the phenyl ring.

In the synthesis of quinobenzothiazine derivatives from substituted anilines, the nature and position of the substituent have a profound impact on antimicrobial activity. A study that created a series of these compounds found that specific substitutions led to high activity against a spectrum of microbes, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and mycobacteria. nih.gov For example, derivatives with benzyloxy, propoxy, and allyloxy groups at the 9-position of the final quinobenzothiazinium structure showed high efficacy, with activities comparable to antibiotics like oxacillin (B1211168) and rifampicin. nih.gov This demonstrates that changes to the substitution pattern on the initial aniline ring directly translate to significant differences in the biological profile of the final, more complex molecule.

Similarly, in the design of triazole/quinoline hybrids, the substitutions on the scaffold attached to the propynyloxy group influence the biological outcome. A study on these hybrids as antifungal agents revealed that the most effective compounds against Saccharomyces cerevisiae had minimum inhibitory concentrations (MIC) in the low micromolar range (0.35–0.63 µM) and were non-toxic to human cells. researchgate.net The specific substitutions that led to this high potency highlight the importance of systematic structural modification to optimize biological activity.

The following tables summarize findings on how substitutions affect biological activity in different classes of compounds derived from aniline precursors.

Table 1: Antimicrobial Activity of Substituted Quinobenzothiazinium Derivatives nih.gov
CompoundKey SubstituentBiological Activity Highlight
9-Benzyloxy-5-methyl-12H-quino[3,4-b] nih.govbenzothiazinium chlorideBenzyloxyHigh activity against S. aureus, E. faecalis, MRSA, VRE, and mycobacteria. Significantly inhibits bacterial respiration.
9-Propoxy-5-methyl-12H-quino[3,4-b] nih.govbenzothiazinium chloridePropoxyHigh activity against the entire tested microbial spectrum, comparable to ciprofloxacin (B1669076) and rifampicin.
9-Allyloxy-5-methyl-12H-quino[3,4-b] nih.govbenzothiazinium chlorideAllyloxyDemonstrated high activity against the full range of tested microbial strains.
Table 2: Antifungal Profile of Selected Triazole/Quinoline Hybrids researchgate.net
Compound ClassKey Structural FeatureBiological Activity Highlight
1,2,3-Triazole/quinoline hybridsTriazole ring formed via click chemistry with a propynyloxy linkerThe most potent compounds showed MIC values of 0.35–0.63 µM against S. cerevisiae.
General triazole/quinoline hybridsChloroquinoline moietyScreened for activity against various bacteria and fungi, with the best results seen against fungal strains.

Theoretical and Computational Chemistry Studies

Quantum-Chemical Calculations on Reactivity and Electronic Structure

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 4-(2-propynyloxy)aniline. nih.govunifap.br These calculations help in understanding how the interplay between the aniline (B41778) ring, the amino group (-NH₂), and the propargyloxy group (-O-CH₂-C≡CH) dictates the molecule's behavior.

The electronic structure is fundamentally described by the distribution of its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Key Research Findings:

Molecular Electrostatic Potential (MEP): MEP maps generated through DFT calculations visualize the charge distribution on the molecule. For this compound, these maps typically show negative potential (red/yellow) around the nitrogen and oxygen atoms, as well as the alkyne's triple bond, identifying these as sites for electrophilic attack. The hydrogen atoms of the amino group exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

HOMO-LUMO Analysis: The HOMO is generally localized over the aniline ring and the amino group, confirming this part of the molecule as the primary electron-donating center. The LUMO is often distributed across the aromatic ring and the propargyloxy substituent, indicating its role in accepting electrons.

Reactivity Descriptors: Quantum chemical methods are used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity. unifap.br These values provide a quantitative measure of the compound's stability and reactivity. For instance, methods like the B3LYP functional combined with a basis set like 6-31++G(d,p) are commonly used to predict these properties with reasonable accuracy. mdpi.com

Table 1: Calculated Electronic Properties of Aromatic Compounds with Similar Functional Groups (Illustrative)

Property Aniline Phenyl Propargyl Ether Predicted Trend for this compound Significance
HOMO Energy ~ -5.2 eV ~ -6.0 eV Intermediate to high High value indicates strong electron-donating ability from the aniline moiety.
LUMO Energy ~ -0.3 eV ~ -0.1 eV Low Low value indicates susceptibility to nucleophilic attack or electron acceptance.
HOMO-LUMO Gap ~ 4.9 eV ~ 5.9 eV Moderate A smaller gap suggests higher reactivity. The combined functional groups tune this property.
Dipole Moment ~ 1.5 D ~ 1.7 D > 1.7 D High polarity due to both N and O atoms, influencing solubility and intermolecular forces.

Note: The values are illustrative and depend heavily on the computational method and basis set used. The trend for this compound is an educated prediction based on the effects of its functional groups.

Molecular Modeling of Compound Interactions in Biological and Material Systems

Molecular modeling encompasses a range of computational techniques used to simulate how a molecule interacts with its environment, such as a biological receptor or a polymer matrix. unifap.br For this compound, these simulations are crucial for understanding its role in medicinal chemistry and materials science. chemimpex.com

In biological systems, molecular docking simulations can predict the binding affinity and orientation of this compound or its derivatives within the active site of a protein. These models rely on scoring functions that estimate the free energy of binding, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. The aniline moiety can act as a hydrogen bond donor, while the ether oxygen can be an acceptor. The aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein.

In materials science, the terminal alkyne group makes this compound a prime candidate for "click chemistry" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Molecular modeling can be used to study the mechanism of this reaction and to simulate the properties of the resulting polymers or functionalized materials. Simulations can predict properties like thermal stability, chain conformation, and bulk mechanical properties of polymers incorporating this monomer. chemimpex.com

Table 2: Key Intermolecular Interactions Modeled for this compound

Interaction Type Molecular Feature Involved System Context Significance
Hydrogen Bonding Amino group (-NH₂) as donor; Ether oxygen (-O-) as acceptor Biological (Protein Binding) Directs specific orientation in active sites; contributes to binding affinity.
π-π Stacking Phenyl ring Biological (Protein/DNA Binding) & Material (Polymer Assembly) Stabilizes complexes through non-covalent interactions with other aromatic systems.
Hydrophobic Interactions Phenyl ring and alkyne moiety Biological Systems Contributes to binding within hydrophobic pockets of proteins.
Covalent Bonding Terminal alkyne (-C≡CH) Material (Polymerization) Forms stable triazole rings via "click chemistry," linking molecular units together.

Prediction of Reaction Mechanisms and Energetic Pathways

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed. arxiv.org This is particularly useful for understanding reactions that are difficult to study experimentally.

For this compound, a key reaction is its participation in cycloaddition reactions. Another significant area of study involves reactions like aryl radical cyclization, which has been computationally investigated for analogous compounds such as 2-(2-propynyloxy)bromobenzenes. researchgate.net In such a reaction, a radical is generated on the aromatic ring, which can then attack the tethered alkyne group to form a new ring system. researchgate.netjchemlett.com

DFT calculations can be used to:

Locate Transition States (TS): Identify the geometry and energy of the highest point on the reaction coordinate, which determines the reaction's activation energy. acs.org

Characterize Intermediates: Determine the stability of any transient species formed during the reaction.

For example, in a hypothetical intramolecular cyclization, calculations would model the initial formation of an aryl radical, the subsequent cyclization step (which could be endo or exo), and any further reactions of the resulting vinyl radical. researchgate.net The calculated energy barriers for each possible pathway would reveal the most likely mechanism and predict the regioselectivity of the final product. jchemlett.com

Table 3: Illustrative Energetic Pathway for a Predicted Aryl Radical Cyclization

Step Description Computationally Predicted Parameter Typical Finding
1. Initiation Formation of aryl radical from a precursor Energy of Radical Formation Energetically demanding; often requires an initiator or electrochemical reduction.
2. Transition State 1 (TS1) Radical attack on the alkyne moiety Activation Energy (ΔG‡) for Cyclization Relatively low barrier, indicating a facile cyclization step. Exo-cyclization is often favored kinetically.
3. Intermediate Formation of a cyclic vinyl radical Stability of Radical Intermediate The stability of this intermediate influences the subsequent reaction steps.
4. Termination Quenching of the radical to form the final product Overall Reaction Energy (ΔG) The overall process is typically predicted to be exergonic, favoring product formation. acs.org

Note: This table is a generalized representation based on mechanisms studied for similar compounds and illustrates the type of data generated from computational predictions of reaction pathways. researchgate.netjchemlett.com

Future Directions and Emerging Research Avenues

Integration with Advanced Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. This modern approach offers significant advantages, including superior control over reaction parameters, enhanced safety, improved scalability, and higher yields. mdpi.comresearchgate.net The principles of flow chemistry are particularly well-suited for the production and subsequent functionalization of molecules like 4-(2-Propynyloxy)aniline.

Future research will likely focus on developing dedicated continuous flow processes for the synthesis of this compound itself, as well as its use as a reactant in multi-step, telescoped flow syntheses. nih.gov The precise control over temperature, pressure, and residence time in microreactors or packed-bed reactors can optimize reaction conditions, potentially minimizing byproduct formation and simplifying purification. beilstein-journals.org For instance, the etherification of 4-aminophenol (B1666318) with propargyl bromide to produce this compound could be significantly enhanced in a flow system.

Furthermore, the integration of flow chemistry with automated systems and Design of Experiments (DoE) methodologies allows for the rapid optimization of reactions involving this compound. researchgate.net This is particularly relevant for complex, multi-component reactions where this compound is a key building block. The ability to quickly screen various catalysts, solvents, and temperature/pressure regimes in a high-throughput manner will accelerate the discovery of novel derivatives and materials. mdpi.comresearchgate.net The development of such automated flow platforms represents a significant step towards the on-demand synthesis of custom-designed molecules derived from this compound. researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which investigates systems composed of multiple molecules held together by non-covalent forces, offers a pathway to construct complex and functional architectures from the bottom up. sioc-journal.cn this compound is an ideal candidate for exploration in this field due to its dual functionality, which enables multiple modes of non-covalent interaction and covalent capture.

The aniline (B41778) group can act as both a hydrogen bond donor (N-H) and acceptor (via the nitrogen lone pair), allowing it to participate in predictable self-assembly motifs. researchgate.net The aromatic ring can engage in π-π stacking interactions, further stabilizing supramolecular structures. The terminal alkyne group provides a powerful tool for permanently locking self-assembled structures in place. Through the highly efficient and orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, transient, self-assembled precursors can be covalently linked to form robust, stable nanostructures like polymersomes or nanosponges. chemie-brunschwig.chbeilstein-journals.orgmdpi.com

Emerging research is exploring the use of aniline and alkyne-functionalized molecules in the creation of stimuli-responsive materials. researchgate.netmdpi.comrsc.org For example, the pH-sensitivity of the aniline group could be used to trigger the assembly or disassembly of a supramolecular structure. Similarly, the alkyne can be used as a reactive handle to attach other functional units, such as photoswitches or redox-active groups, that respond to external stimuli. One can envision the design of "smart" hydrogels or vesicles where this compound derivatives form the core structure, releasing an encapsulated guest molecule in response to a specific environmental cue. mdpi.com

Development of this compound-Based Nanomaterials and Hybrid Systems

The development of advanced materials with tailored properties is a major driver of innovation in electronics, medicine, and catalysis. The structural features of this compound make it a prime monomer for the synthesis of novel polymers and a versatile linker for creating organic-inorganic hybrid systems. chemimpex.com

The terminal alkyne enables its use in polymerization reactions to create advanced polymers. For example, research has shown that N-protected (4-propargyloxy)aniline can be used to synthesize thermosetting diimides, which are precursors to high-performance polyimides. researchgate.net These materials are known for their exceptional thermal stability and mechanical properties, making them suitable for applications in aerospace and electronics. researchgate.net Furthermore, the polymerization of aniline and alkyne-containing monomers can lead to the formation of polyquinolines, a class of polymers with interesting photoluminescent and thermal properties. researchgate.netacs.org

In the realm of hybrid materials, the alkyne group serves as a perfect anchor point for grafting onto other materials via click chemistry. researchgate.net Researchers have demonstrated the derivatization of natural polysaccharides like chitosan (B1678972) with alkyne-bearing anilines to create novel amphiphilic biomaterials. researchgate.net Such hybrid materials could find applications in drug delivery or tissue engineering. Similarly, this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, gold, iron oxide) or to act as a building block in the synthesis of Covalent Organic Frameworks (COFs). rsc.orgresearchgate.netmdpi.com These hybrid systems combine the properties of the organic and inorganic components, leading to new functionalities for catalysis, sensing, or environmental remediation. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Propynyloxy)aniline, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-nitroaniline and propargyl bromide under basic conditions. Key parameters include:

  • Solvent : Polar aprotic solvents like DMF enhance reactivity .

  • Base : Potassium carbonate (K₂CO₃) facilitates deprotonation of the hydroxyl group .

  • Temperature : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

    Synthetic Optimization Parameters
    Solvent
    Base
    Reaction Time
    Yield Range

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm the propynyloxy group (δ ~4.7 ppm for CH₂, δ ~2.5 ppm for terminal alkyne protons) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting point (expected range: 90–110°C based on similar anilines) .

Q. What are the key stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the alkyne group .
  • Oxidation : Use inert atmospheres (N₂/Ar) during reactions to avoid alkyne oxidation to carboxylic acids .
  • pH Sensitivity : Avoid strongly acidic conditions (pH < 3) to prevent hydrolysis of the ether linkage .

Advanced Research Questions

Q. How does the propynyloxy group influence the compound’s reactivity in click chemistry or cycloaddition reactions?

  • Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). To optimize:

  • Catalyst : Cu(I) bromide with tris(benzyltriazolylmethyl)amine (TBTA) ligand .
  • Solvent : t-BuOH/H₂O (1:1) improves reaction kinetics .
  • Monitoring : Track reaction progress via TLC or in-situ IR for alkyne consumption .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for alkyne-involved reactions (e.g., cycloadditions) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. water) .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can conflicting data on the bioactivity of this compound derivatives be resolved through experimental design?

  • Methodological Answer :

  • Dose-Response Assays : Test across a wide concentration range (nM–mM) to identify IC₅₀ values .

  • Control Experiments : Include negative controls (e.g., unmodified aniline) to isolate the propynyloxy group’s role .

  • Replication : Validate results in multiple cell lines (e.g., MCF-7, HEK293) to rule out cell-specific effects .

    Bioactivity Data Conflict Resolution Framework
    Variable Tested
    ----------------------
    Solubility Issues
    Metabolic Stability
    Off-Target Effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.